Isosilybin A+B mixture - d3
CAS No.:
Cat. No.: VC0201575
Molecular Formula: C₂₅H₁₉D₃O₁₀
Molecular Weight: 485.45
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₅H₁₉D₃O₁₀ |
---|---|
Molecular Weight | 485.45 |
Introduction
Chemical Structure and Properties
Isosilybin A+B mixture - d3 maintains the core flavonolignan structure of the parent compounds with the strategic incorporation of deuterium atoms. The molecular formula for the deuterated mixture is C25H19O10D3, reflecting the replacement of three hydrogen atoms with deuterium . This results in a molecular weight of approximately 485.47 g/mol, slightly higher than the non-deuterated mixture (482.44 g/mol) due to the additional mass contributed by the deuterium atoms .
Physical and Chemical Properties
The isosilybin mixture exhibits specific solubility characteristics that influence its handling and bioavailability. The compound is soluble in organic solvents such as acetone, ethanol, and methanol, but is practically insoluble in water . This solubility profile affects both research applications and potential therapeutic development. The deuterated version maintains these solubility characteristics while providing the analytical advantages of the isotopic label.
Table 1: Comparison of Deuterated and Non-deuterated Isosilybin Properties
Property | Isosilybin A+B Mixture | Isosilybin A+B Mixture - d3 |
---|---|---|
Molecular Formula | C25H22O10 | C25H19O10D3 |
Molecular Weight | 482.44 g/mol | 485.47 g/mol |
CAS Number | 72581-71-6 (mixture) | - |
Solubility | Soluble in acetone, ethanol, methanol; insoluble in water | Same as non-deuterated form |
Appearance | Typically a powder | Typically a powder |
Storage Conditions | Room temperature under ambient conditions | Room temperature under ambient conditions |
Biological Activities of Isosilybins
The biological activities of isosilybins have been extensively studied, particularly in the context of cancer research. While the deuterated form (d3) is primarily used for analytical purposes, it shares the same biological properties as the non-deuterated form. Understanding these biological activities provides insight into both the research applications of the deuterated compound and the potential therapeutic applications of isosilybins in general.
Effects on Cancer Cells
Isosilybin A and B have demonstrated significant anticancer properties, particularly against prostate cancer cells. Treatment with these compounds results in growth inhibition and cell death in cancer cell lines, accompanied by G1 cell cycle arrest and induction of apoptosis . Notably, isosilybin B has shown potent effects on androgen-dependent prostate cancer cells through multiple mechanisms.
In detailed studies with prostate cancer cell lines (LNCaP, 22Rv1, and LAPC4), isosilybin B treatment decreased androgen receptor (AR) and prostate-specific antigen (PSA) levels. This effect was specific to cancer cells, as no such decrease was observed in non-neoplastic human prostate epithelial PWR-1E cells . The compound also inhibited synthetic androgen R1881-induced nuclear localization of AR, PSA expression, and cell growth while causing G1 arrest in the cell cycle .
Mechanism of Action
The molecular mechanisms underlying the biological activities of isosilybins involve complex interactions with cellular signaling pathways. For isosilybin B in particular, research has revealed a PI3K-Akt-dependent mechanism for androgen receptor degradation in prostate cancer cells.
Treatment with isosilybin B causes increased phosphorylation of Akt (at Ser-473 and Thr-308) and Mdm2 (at Ser-166), which is linked to AR degradation. This connection was confirmed when pretreatment with PI3K inhibitor (LY294002) restored AR levels in cancer cells . Further supporting this mechanism, overexpression of kinase-dead Akt largely reversed isosilybin B-mediated AR degradation, highlighting the critical role of Akt in this process .
Table 2: Key Molecular Effects of Isosilybin B on Prostate Cancer Cells
Effect | Observation | Cell Lines | Significance |
---|---|---|---|
AR Degradation | Decreased AR protein levels | LNCaP, 22Rv1, LAPC4 | Potential for hormone-dependent cancer treatment |
PSA Reduction | Decreased PSA expression and secretion | LNCaP, 22Rv1, LAPC4 | Marker of reduced AR activity |
Akt Phosphorylation | Increased phosphorylation at Ser-473 and Thr-308 | LNCaP, 22Rv1 | Key mechanistic step in AR degradation |
Mdm2 Activation | Increased phosphorylation at Ser-166 | LNCaP | Promotes AR ubiquitination and degradation |
Cell Cycle Effects | G1 arrest | Multiple cell lines | Inhibits cancer cell proliferation |
AR-Akt Interaction | Enhanced complex formation | LNCaP | Facilitates AR phosphorylation and degradation |
Analytical Applications of the Deuterated Mixture
The deuterated form of the isosilybin A+B mixture offers significant advantages in analytical applications. The incorporation of deuterium atoms creates a compound with nearly identical chemical behavior to the non-deuterated form but with a distinct mass signature that can be readily identified using mass spectrometry techniques.
A.1 Mass Spectrometry Applications
In mass spectrometry, the deuterated compound produces fragment ions that are shifted by 3 mass units compared to the non-deuterated form, allowing clear distinction between the two. This property makes the deuterated mixture valuable as an internal standard in quantitative analyses, enabling more accurate measurements of isosilybin concentrations in complex biological matrices.
Metabolic Tracking
The deuterium label also enables researchers to track the metabolic fate of isosilybins in biological systems. By administering the deuterated compound and analyzing subsequent samples, researchers can distinguish between the administered compound and endogenous isosilybins, providing valuable insights into absorption, distribution, metabolism, and excretion processes.
Synthesis and Characterization
The synthesis of isosilybin A+B mixture - d3 involves specialized techniques to incorporate deuterium atoms into specific positions in the molecular structure. While the exact synthetic routes may vary, the process typically involves either direct deuteration of the isolated natural isosilybins or incorporation of deuterated precursors during chemical synthesis steps.
Characterization Methods
Characterization of the deuterated mixture typically employs a combination of analytical techniques to confirm both structure and isotopic purity. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the positions of deuteration through the absence of signals at specific positions compared to the non-deuterated compound. Mass spectrometry provides confirmation of the molecular weight and fragmentation pattern characteristic of the deuterated structure .
Research Applications and Future Directions
The deuterated isosilybin mixture has significant applications in both analytical chemistry and biological research. In analytical contexts, it serves as a valuable internal standard for quantitative analysis of isosilybins in complex matrices like plant extracts, dietary supplements, and biological samples. The mass difference provided by deuteration allows clear distinction from natural compounds during mass spectrometric analysis.
Cancer Research Applications
The anticancer properties of isosilybins make them interesting targets for cancer therapy research. The deuterated form provides a valuable tool for tracking the compounds in cancer models, elucidating mechanisms of action, and developing potential therapeutic applications. The selective effects on cancer cells while sparing normal cells, as demonstrated for isosilybin B in prostate models, highlight the potential clinical relevance of these compounds .
Future Research Directions
Future research directions for isosilybin A+B mixture - d3 include:
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Further elucidation of structure-activity relationships to identify the molecular features responsible for biological activities
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Development of improved analytical methods using the deuterated standards
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Expanded investigation of metabolic pathways using isotopic tracking
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Exploration of potential therapeutic applications based on the mechanisms revealed through deuterium-enabled studies
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